Product packaging for 7-Butyltheophylline(Cat. No.:CAS No. 1021-65-4)

7-Butyltheophylline

Cat. No.: B3060895
CAS No.: 1021-65-4
M. Wt: 236.27 g/mol
InChI Key: CPRWWXKLQNLTSZ-UHFFFAOYSA-N
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Description

Overview of Xanthine (B1682287) Alkaloids and their Pharmacological Significance

Xanthine alkaloids, such as caffeine (B1668208), theophylline (B1681296), and theobromine, are naturally occurring compounds found in various plants, including coffee beans, tea leaves, and cocoa. Current time information in Bangalore, IN.scribd.comcolab.wsresearchgate.netresearchgate.netnih.gov These methylxanthines are widely recognized for their stimulant, bronchodilator, anti-inflammatory, and diuretic properties. Current time information in Bangalore, IN.colab.wsnih.govnih.govresearchgate.netniscpr.res.in Pharmacologically, xanthines exert their effects primarily through two main mechanisms: antagonism of adenosine (B11128) receptors and non-selective inhibition of phosphodiesterase (PDE) enzymes. Current time information in Bangalore, IN.nih.govresearchgate.net Adenosine receptor antagonism leads to increased alertness and reduced fatigue, while PDE inhibition elevates intracellular cyclic adenosine monophosphate (cAMP) levels, resulting in smooth muscle relaxation, particularly in the airways. Current time information in Bangalore, IN.nih.govthieme-connect.com This dual mechanism underpins their therapeutic utility in respiratory conditions, cardiovascular health, and central nervous system stimulation. Current time information in Bangalore, IN.colab.wsnih.govnih.govresearchgate.netniscpr.res.in

Theophylline as a Parent Compound for Derivatization

Theophylline (1,3-dimethylxanthine) is a prominent member of the methylxanthine family and serves as a crucial parent compound in medicinal chemistry. Current time information in Bangalore, IN.colab.wsnih.gov Its structure, characterized by a fused pyrimidine (B1678525) and imidazole (B134444) ring system with methyl groups at the N1 and N3 positions, provides multiple sites for chemical modification. researchgate.netderpharmachemica.com Historically, theophylline has been a cornerstone in the treatment of asthma and chronic obstructive pulmonary disease (COPD) due to its bronchodilatory effects. Current time information in Bangalore, IN.colab.wsnih.govniscpr.res.inthieme-connect.comnih.gov The ability to introduce various substituents at different positions of the xanthine core allows for the fine-tuning of its pharmacological profile, aiming to enhance efficacy, reduce side effects, and explore novel therapeutic applications. colab.wsresearchgate.netresearchgate.netnih.govderpharmachemica.com

Research Scope and Objectives for 7-Butyltheophylline

This compound, chemically known as 7-Butyl-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione, is a specific derivative of theophylline where a butyl group is attached to the N7 position. cas.orgnih.gov Its CAS Registry Number is 1021-65-4, and it has a molecular formula of C11H16N4O2 with a molecular mass of 236.27 g/mol . cas.orgnih.gov Research into N7-alkylated theophylline derivatives, including this compound, has focused on developing efficient synthetic methodologies and evaluating their pharmacological potential.

One notable synthetic approach involves the one-pot N-alkylation of theophylline using N-tosyltheophylline (TsTh) as a reagent in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in acetonitrile (B52724). scribd.comthieme-connect.comsci-hub.se This method has been optimized to efficiently produce various N7-alkyltheophyllines, including this compound, from primary and secondary alcohols in good to excellent yields. scribd.comthieme-connect.comsci-hub.se

Table 1: Synthesis of this compound

Reagents/ConditionsProductYieldReference
Theophylline, Butan-1-ol, N-tosyltheophylline (TsTh), DBU, AcetonitrileThis compoundGood to excellent scribd.comthieme-connect.comsci-hub.se

In terms of biological investigation, studies have explored the antibacterial properties of this compound. However, in vitro testing against Staphylococcus aureus, Bacillus cereus, Escherichia coli, and Pseudomonas aeruginosa indicated that this compound did not exhibit antibacterial activity against these specific microbial strains. elpub.ru

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16N4O2 B3060895 7-Butyltheophylline CAS No. 1021-65-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-butyl-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O2/c1-4-5-6-15-7-12-9-8(15)10(16)14(3)11(17)13(9)2/h7H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPRWWXKLQNLTSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=NC2=C1C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60144636
Record name 7-Butyltheophylline
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Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1021-65-4
Record name 7-Butyl-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Butyltheophylline
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Record name 7-Butyltheophylline
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Record name 7-BUTYLTHEOPHYLLINE
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Synthetic Methodologies for 7 Butyltheophylline and Its Derivatives

Historical and Contemporary Approaches to N-Alkylation of Theophylline (B1681296)

The selective alkylation of theophylline at the N-7 position is a key step in accessing various N-alkyltheophylline derivatives. Historically, N-alkylation often involved alkyl halides. More contemporary methods have focused on improving efficiency, yield, and utilizing more readily available or safer reagents.

A significant advancement in the synthesis of N7-alkyltheophyllines, including 7-Butyltheophylline, is the development of a one-pot method utilizing N7-tosyltheophylline (TsTh) as a key intermediate thieme-connect.comresearchgate.netsci-hub.sescribd.comlookchem.comthieme-connect.com. TsTh is prepared from theophylline by reaction with tosyl chloride and triethylamine (B128534) in acetonitrile (B52724) under reflux conditions, yielding TsTh in nearly quantitative yields. TsTh is a stable compound that can be stored for extended periods sci-hub.se.

This method allows for the direct N-alkylation of theophylline using alcohols, which are generally more accessible and less toxic than alkyl halides scribd.com. The protocol involves treating a mixture of TsTh and the desired alcohol with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in refluxing acetonitrile. This reaction efficiently affords the corresponding N7-alkyltheophylline in good to excellent yields, and it is effective for a variety of structurally diverse primary and secondary alcohols thieme-connect.comresearchgate.netsci-hub.sescribd.com. The synthesis of this compound (1i) from butan-1-ol served as a model reaction to optimize this process sci-hub.sescribd.com.

The one-pot N7-alkylation using TsTh has undergone optimization to enhance its efficiency. Studies have investigated the impact of various solvents and bases on the reaction outcome.

Solvent Optimization : Acetonitrile emerged as the optimal solvent for the model reaction of butan-1-ol with TsTh, providing the best results sci-hub.sescribd.com. Other aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), N-methylpyrrolidin-2-one (NMP), and anhydrous acetone (B3395972) yielded reasonable amounts of Nthis compound. However, solvents like tetrahydrofuran (B95107) (THF), toluene (B28343), and water proved ineffective, resulting in no product formation even after extended reaction times sci-hub.sescribd.com.

Base Optimization : The choice of base is crucial for the success of this N-alkylation. The reaction failed to proceed in the absence of a base. While triethylamine can be used, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) was identified as the most suitable base, leading to good to excellent yields of N7-alkyltheophyllines sci-hub.sescribd.com.

Table 1: Solvent Optimization for the One-Pot N7-Alkylation of Theophylline with Butan-1-ol via TsTh

SolventYield of Nthis compound (%)
AcetonitrileBest result
N,N-dimethylformamideReasonable
Dimethyl sulfoxideReasonable
N-methylpyrrolidin-2-oneReasonable
Anhydrous acetoneReasonable
HexamethylphosphoramidePoor
THFFailed
TolueneFailed
WaterFailed

Table 2: Base Optimization for the One-Pot N7-Alkylation of Theophylline with Butan-1-ol via TsTh

BaseYield of Nthis compound (%)
No baseFailed (after 24 hours)
TriethylamineReasonable
DBUMost appropriate (Good to excellent)

Derivatization Strategies Utilizing this compound as a Precursor

The xanthine (B1682287) scaffold, including derivatives like this compound, offers multiple sites for chemical modification, with the C-8 position being a common target for introducing structural diversity researchgate.netresearchgate.netuniroma1.it.

The C-8 position of the xanthine ring system is amenable to various synthetic transformations, enabling the creation of novel compounds with potentially altered biological activities.

Cross-coupling reactions have been effectively employed to introduce amino acid fragments at the C-8 position of xanthine derivatives. Specifically, 8-bromo-7-butyltheophylline has been utilized as a substrate in palladium-catalyzed cross-coupling reactions with amino acid ester hydrochlorides researchgate.netresearchgate.netbohrium.com.

These reactions typically employ a catalytic system such as Pd(OAc)2·XantPhos in the presence of a base like Cs2CO3, carried out in a solvent such as toluene under microwave irradiation researchgate.netresearchgate.net. This approach allows for the formation of xanthine derivatives where amino acid moieties are appended to the C-8 position of the xanthine core researchgate.netresearchgate.net.

Table 3: Cross-Coupling of 8-Bromo-7-butyltheophylline with Amino Acid Fragments

SubstrateCoupling PartnerCatalyst SystemSolventConditionsProduct Type
8-bromo-7-butyltheophyllineα-, β-, or ω-amino-acid methyl or t-butyl ester hydrochloridesPd(OAc)2·XantPhos, Cs2CO3TolueneMicrowave activationXanthine derivatives with amino-acid fragments at C-8

The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction between an aryl or vinyl halide and an alkene, is a versatile tool for functionalizing organic molecules mdpi.com. While direct applications of the Heck reaction specifically on this compound at the C-8 position are not explicitly detailed in the provided search results, palladium-catalyzed cross-coupling reactions, including the Heck reaction, have been demonstrated to be effective for functionalizing xanthine derivatives researchgate.netdntb.gov.ua. For instance, palladium complexes derived from caffeine (B1668208) have shown catalytic activity in Mizoroki-Heck cross-coupling reactions of aryl halides researchgate.netdntb.gov.ua. This indicates the potential for applying Heck reaction methodologies to introduce various unsaturated fragments at the C-8 position of this compound or related xanthine structures.

Compound List:

this compound

Theophylline

N7-Tosyltheophylline (TsTh)

Butan-1-ol

1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)

Acetonitrile

Tosyl chloride

Triethylamine

8-Bromo-7-butyltheophylline

8-Bromocaffeine

8-Bromo-1-butyltheobromine

α-, β-, or ω-amino-acid methyl or t-butyl ester hydrochlorides

Toluene

Palladium(II) acetate (B1210297) (Pd(OAc)2)

XantPhos

Cesium carbonate (Cs2CO3)

Caffeine

Theobromine

Pentoxifylline

Propentofylline

Lomifylline

Dyphylline

Molecular Interactions and Pharmacological Mechanisms of 7 Butyltheophylline and Analogues

Adenosine (B11128) Receptor Antagonism

Adenosine, an endogenous purine (B94841) nucleoside, exerts its physiological effects by binding to a family of four G protein-coupled receptors: A1, A2A, A2B, and A3 researchgate.nete-century.us. Xanthine (B1682287) derivatives, including theophylline (B1681296), are recognized as antagonists of these receptors, effectively blocking adenosine's actions drugbank.comwikipedia.orgwikipedia.org.

Xanthines, such as theophylline and caffeine (B1668208), act as competitive antagonists at adenosine receptors researchgate.netpatsnap.com. They bind to the adenosine-binding site on the receptor, preventing the endogenous ligand, adenosine, from activating downstream signaling cascades. The classical xanthines, theophylline (1,3-dimethylxanthine) and caffeine (1,3,7-trimethylxanthine), are generally considered non-selective adenosine receptor antagonists, exhibiting affinities in the low micromolar range for multiple receptor subtypes wikipedia.orgsigmaaldrich.com. Their mechanism involves blocking the signal transduction initiated by adenosine, which can lead to diverse physiological effects depending on the receptor subtype and tissue distribution e-century.uspatsnap.com. For instance, adenosine's inhibitory effects, such as reducing neurotransmitter release or slowing heart rate, are counteracted by xanthine antagonists drugbank.comwikipedia.org.

The structure-activity relationship of xanthine derivatives reveals that modifications at various positions of the purine ring significantly influence their affinity and selectivity for adenosine receptor subtypes pnas.org. While theophylline itself exhibits non-selective antagonism, substitutions at the 8-position, such as an 8-phenyl group, have been shown to dramatically increase potency, often by several orders of magnitude pnas.org. Conversely, modifications at the 7-position appear to have a different impact. For example, comparing theophylline (1,3-dimethylxanthine) with caffeine (1,3,7-trimethylxanthine), caffeine is less potent as an antagonist at A1 adenosine receptors, suggesting that a methyl group at the 7-position can counteract the enhanced potency conferred by substitutions at other positions pnas.org. Specific studies on oligo(ethylene glycol)-alkene substituted theophyllines, which are 7-substituted derivatives, have demonstrated high affinity for specific subtypes, such as a compound showing high affinity for the human A2B receptor (Ki = 4.16 nM) with a selectivity of 24.1 for A2A over A2B researchgate.netsigmaaldrich.comnih.gov. While direct data for 7-Butyltheophylline's specific affinities across all subtypes is not detailed in the provided literature, the general trend indicates that substitutions at the 7-position can modulate potency and selectivity compared to the parent theophylline molecule.

Table 1: Adenosine Receptor Binding Affinities of Selected Xanthine Derivatives

CompoundAdenosine Receptor SubtypeKi (nM)Reference
TheophyllineA1~1600 pnas.org
CaffeineA1~7400 pnas.org
8-PhenyltheophyllineA1~1.2 pnas.org
Compound 2*A2B (human)4.16 researchgate.netsigmaaldrich.comnih.gov

*Compound 2 is an oligo(ethylene glycol)-alkene substituted theophylline derivative.

Phosphodiesterase Inhibition

Beyond adenosine receptor antagonism, xanthines are well-established inhibitors of phosphodiesterases (PDEs) drugbank.comwikipedia.orgwikipedia.org. PDEs are a superfamily of enzymes responsible for the hydrolysis of intracellular cyclic nucleotides, cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP) wikipedia.org. By inhibiting PDEs, xanthines lead to increased intracellular levels of cAMP and cGMP, which mediate various cellular responses, including smooth muscle relaxation and bronchodilation researchgate.netatsjournals.orgatsjournals.orgnih.gov. Theophylline is characterized as a non-selective PDE inhibitor, with significant activity against PDE3 and PDE4 isoenzymes wikipedia.orgatsjournals.orgatsjournals.org. This inhibition contributes to its therapeutic effects in respiratory conditions by relaxing airway smooth muscles and potentially exerting anti-inflammatory actions atsjournals.orgnih.gov. While specific IC50 values for this compound's PDE inhibition are not detailed in the provided snippets, the general xanthine structure implies similar inhibitory capabilities.

Table 2: Phosphodiesterase Inhibition Profile of Theophylline

PDE IsoenzymeInhibition StatusPrimary Effect of InhibitionReference
PDE3InhibitedIncreased cAMP/cGMP; Smooth muscle relaxation, bronchodilation wikipedia.orgatsjournals.orgatsjournals.org
PDE4InhibitedIncreased cAMP; Anti-inflammatory effects, bronchodilation wikipedia.orgatsjournals.orgatsjournals.orgnih.gov

Modulation of Intracellular Signaling Pathways

The effects of this compound and related xanthines extend to the modulation of intracellular signaling cascades, notably the cAMP-PI3K/Akt pathway, with potential implications in cellular processes like primordial follicle activation.

The inhibition of phosphodiesterases by xanthines leads to an increase in intracellular cAMP levels researchgate.netatsjournals.orgatsjournals.org. cAMP is a critical second messenger that can activate protein kinase A (PKA), which in turn can influence various downstream signaling pathways. While the provided literature does not directly detail this compound's specific role in activating the PI3K/Akt pathway, this pathway is a central regulator of cell growth, survival, metabolism, and proliferation mdpi.comnih.govresearchgate.netunimi.itcellsignal.com. The PI3K/Akt pathway is typically activated by growth factors binding to receptor tyrosine kinases or G protein-coupled receptors, leading to the phosphorylation of PIP2 to PIP3, which then recruits and activates Akt researchgate.netunimi.it. Given that increased cAMP can influence cellular signaling networks, it is plausible that the downstream effects of PDE inhibition could indirectly impact pathways like PI3K/Akt, although direct evidence for this compound's specific activation of this pathway is not presented in the reviewed snippets.

Primordial follicle activation is a complex process crucial for female fertility, involving intricate signaling between oocytes and surrounding somatic (granulosa) cells nih.govsemanticscholar.orgresearchgate.net. Key pathways implicated in this process include the PI3K/Akt signaling cascade, often in conjunction with regulators like PTEN and mTOR semanticscholar.orgresearchgate.netfrontiersin.org. For instance, PTEN acts as a negative regulator of the PI3K/Akt pathway; its deletion in oocytes leads to premature activation of primordial follicles frontiersin.org. Similarly, the PI3K/Akt/mTOR pathway is recognized as a central controller of follicular activation semanticscholar.orgresearchgate.net. While the provided literature extensively discusses the molecular mechanisms of primordial follicle activation involving these pathways and various growth factors (e.g., KITL, BMPs, GDF-9) nih.govsemanticscholar.orgresearchgate.netfrontiersin.org, there is no direct mention of this compound being used or studied in the context of primordial follicle activation within these snippets. Therefore, any implications of this compound in this specific biological process remain speculative based on the provided information.

Compound List:

this compound

Theophylline

Caffeine

Adenosine

8-Phenyltheophylline

Compound 2 (oligo(ethylene glycol)-alkene substituted theophylline)

Other Proposed Biological Activities and Associated Mechanisms

Xanthine derivatives, a class of compounds characterized by a purine ring structure, are widely recognized for their diverse pharmacological properties. These activities stem from their ability to interact with various cellular targets, influencing a range of physiological processes. This section explores specific areas of proposed biological activity, drawing upon research conducted on the broader xanthine family, with an acknowledgment of the current data landscape for this compound.

Acetylcholinesterase (AChE) and Beta-Secretase (BACE-1) Inhibition

Acetylcholinesterase (AChE) and Beta-Secretase 1 (BACE-1) are key enzymes implicated in neurodegenerative diseases, particularly Alzheimer's disease (AD). AChE is responsible for breaking down acetylcholine, a neurotransmitter crucial for memory and learning, while BACE-1 is involved in the production of amyloid-beta peptides, a hallmark of AD pathology.

Research has identified several xanthine derivatives as inhibitors of AChE, suggesting a potential role for this class of compounds in cognitive enhancement and neuroprotection mdpi.comconicet.gov.arresearchgate.netnih.govresearchgate.net. For instance, studies have synthesized and evaluated various methylxanthine derivatives, with some demonstrating potent in vitro inhibitory activity against AChE. Compound 65, a 1-(4-(azocan-1-yl)but-2-yn-1-yl))dimethylxanthine, exhibited a particularly strong inhibitory effect with an IC50 of 0.089 µM mdpi.com. Similarly, other caffeine derivatives have shown significant AChE inhibition, with compound 2b (1,3-dimethyl-7-(6-(piperidin-1-yl)hexyl)-3,7-dihydro-1H-purine-2,6-dione) displaying an IC50 of 0.17 µM conicet.gov.ar. Propentofylline has also been noted as a potent AChE inhibitor with an IC50 of 6.40 µM researchgate.netnih.gov. These findings highlight the xanthine scaffold's potential for developing AChE inhibitors.

Regarding BACE-1 inhibition, research has explored various compound classes, including chalcones and other heterocyclic structures, for their potential to inhibit this enzyme nih.govnih.govmdpi.comresearchgate.netekb.egembopress.org. While xanthine derivatives are known for their broad pharmacological actions, specific studies detailing the BACE-1 inhibitory activity of this compound or its direct analogues were not prominently found in the reviewed literature. However, caffeine has been reported to reduce BACE-1 expression and activity researchgate.net.

Structure Activity Relationships Sar and Quantitative Structure Activity Relationships Qsar in 7 Butyltheophylline Research

Principles of SAR and QSAR Applied to Theophylline (B1681296) Derivatives

Structure-Activity Relationship (SAR) studies systematically investigate how alterations in a molecule's structure—such as the addition, deletion, or substitution of functional groups—affect its biological potency and selectivity. Quantitative Structure-Activity Relationship (QSAR) extends this by developing mathematical models that correlate specific physicochemical, electronic, and structural descriptors of a series of compounds with their observed biological activities collaborativedrug.comprotoqsar.comscribd.com. These quantitative models allow for the prediction of the activity of new, unsynthesized compounds, thereby accelerating the drug discovery process protoqsar.commdpi.comdergipark.org.tr. For theophylline derivatives, SAR and QSAR analyses have been employed to understand their interactions with various biological targets, including enzymes like acetylcholinesterase (AChE) researchgate.netrsc.orgresearchgate.netnih.gov, phosphodiesterases (PDEs) lookchem.com, and aldehyde dehydrogenase 1A1 (ALDH1A1) ajol.infoscispace.comresearchgate.netresearchgate.net.

Impact of 7-Position Substitution on Biological Activity

The 7-position of the theophylline scaffold is a critical site for structural modification, significantly influencing the pharmacological profile of its derivatives. Studies focusing on 7-substituted theophyllines have explored their bronchodilatory activities, often assessed through the inhibition of acetylcholine-induced contractions in isolated guinea pig tracheae nih.gov. Research indicates that N7-alkyltheophyllines, including 7-butyltheophylline, can exhibit specific chemotherapeutic activities with potentially reduced toxicity and side effects compared to the parent theophylline sci-hub.se. The introduction of an alkyl chain, such as the butyl group at the 7-position, can also modulate surface hydrophobicity, as observed in electrocatalytic studies where 7-n-butyltheophylline enhanced hydrogen evolution reaction (HER) activity by inducing surface hydrophobicity on platinum rsc.org. This suggests that the lipophilic nature imparted by the 7-butyl substituent plays a role in molecular interactions and potentially biological activity.

Correlation of Quantum Chemical and Physicochemical Parameters with Biological Activity

QSAR models for theophylline derivatives frequently incorporate a range of molecular descriptors to establish correlations with biological activity. Key parameters identified include lipophilicity (e.g., LogP), molecular weight (MW), molecular polarizability (Pol), molar refractivity (MR), and various electronic descriptors such as frontier molecular orbital energies (EHOMO, ELUMO) and electrophilic indices ajol.infoscispace.comresearchgate.netresearchgate.net. For instance, studies on theophylline derivatives as ALDH1A1 inhibitors have highlighted the importance of quantum chemical descriptors, constitutional descriptors, and hydrophobicity in developing predictive QSAR models ajol.infoscispace.comresearchgate.net.

The predicted octanol-water partition coefficient (XlogP) for this compound is reported as 0.7 uni.lu, suggesting a relatively low lipophilicity. The molecular weight is approximately 236.28 g/mol uni.lu. While specific quantitative correlations for this compound's biological activity with these parameters are not detailed in the provided snippets, the general trend for theophylline derivatives indicates that these descriptors are crucial for understanding and predicting their biological effects scribd.comajol.infoscispace.comresearchgate.netscielo.org.mx.

Table 1: Key Physicochemical Descriptors for this compound

CompoundMolecular FormulaMolecular Weight ( g/mol )XlogP (predicted)Relevant Descriptors Mentioned for Theophylline Derivatives
This compoundC₁₁H₁₆N₄O₂~236.280.7LogP, MW, Pol, MR, S, V, HE, DM, EHOMO, ELUMO ajol.infoscispace.comresearchgate.net
TheophyllineC₇H₈N₄O₂~180.16-0.56(Parent compound for SAR studies)

Computational Approaches in SAR/QSAR Modeling

Computational methods are indispensable tools for modern drug discovery, enabling the elucidation of molecular mechanisms and the prediction of biological activities.

Atomistic simulations, including molecular docking and molecular dynamics (MD) simulations, provide atomic-level insights into how compounds interact with their biological targets. For theophylline derivatives, these techniques have been used to understand their binding mechanisms to enzymes like acetylcholinesterase (AChE) researchgate.netrsc.orgresearchgate.netnih.gov and protein targets relevant to diseases like Alzheimer's researchgate.netrsc.org. Studies have revealed that theophylline derivatives can form van der Waals interactions, π-stacking, and hydrogen bonds with target proteins researchgate.netrsc.orgresearchgate.net. For instance, MD simulations have detailed the dynamic conformational changes of a theophylline-binding RNA aptamer, illustrating how theophylline engages through conformational selection and induced fit mechanisms nih.gov. Molecular docking has also been applied to predict the binding affinities of theophylline and its analogs to viral proteins, such as the SARS-CoV-2 spike protein and protein E researchgate.netmdpi.com.

QSAR models serve as powerful predictive tools for designing new chemical entities with optimized biological profiles. Various statistical and machine learning algorithms, including Multiple Linear Regression (MLR), Artificial Neural Networks (ANNs), Support Vector Regression (SVR), Random Forest (RF), and XGBoost, are employed to build these models protoqsar.comajol.infoscispace.comresearchgate.netfrontiersin.orgnih.gov. These models correlate calculated molecular descriptors with experimentally determined biological activities, allowing researchers to predict the potency of novel compounds and guide synthetic efforts protoqsar.comacs.org.

The robustness and predictive power of QSAR models are typically assessed through rigorous validation techniques, such as cross-validation and testing on independent datasets protoqsar.comajol.infoscispace.comresearchgate.netfrontiersin.orgnih.govmdpi.com. For example, QSAR studies on theophylline derivatives as ALDH1A1 inhibitors have demonstrated a strong correlation between experimental and predicted activities, validating the models' utility ajol.infoscispace.comresearchgate.net. Similarly, models predicting xanthine (B1682287) oxidase inhibition have shown high performance metrics, with R² values often exceeding 0.95 frontiersin.org.

Table 2: Representative QSAR Model Performance Metrics for Theophylline Derivatives

Target / ActivityModeling Technique(s)Key Performance Metrics (Example)Reference(s)
ALDH1A1 InhibitionMLR, ANNStrong correlation between experimental and predicted activity ajol.infoscispace.comresearchgate.net
Xanthine Oxidase (XO) InhibitionMIX-SVRR² (train)=0.97, RMSE (train)=0.01, R² (test)=0.95, RMSE (test)=0.01, R²cv=0.96 frontiersin.org
Anti-cancer Activity (MCF-7)Random Forest (RF)R²=0.820, R²cv=0.744, RMSEtest=0.573 nih.gov
Photosensitizer ActivityMLRAR²=0.87, R²(CV)=0.71, R² prediction=0.70 mdpi.com

These computational approaches, underpinned by SAR and QSAR principles, are vital for the efficient design and development of new theophylline-based therapeutics, including those with specific substitutions like this compound.

Compound List:

this compound

Theophylline

Caffeine (B1668208)

Theobromine

Doxofylline

Diprophylline

Oxtriphylline

Indacaterol

Xanthone derivatives

Amide derivatives

Flavone analogs

N-arylbenzylimines

Coumarin-theophylline hybrids

8-(Substituted)aryloxycaffeine

Methylxanthines

Preclinical Investigation and in Vitro Efficacy Studies of 7 Butyltheophylline

In Vitro Pharmacological Characterization

The in vitro characterization of 7-Butyltheophylline aims to elucidate its direct mechanisms of action at the cellular and molecular levels. This includes assessing its ability to relax airway smooth muscle, inhibit key enzymes implicated in disease pathways, and modulate cellular signaling cascades.

Bronchodilatory Activity Assays (e.g., Acetylcholine-Induced Contraction Inhibition)

Theophylline (B1681296) and its derivatives are well-established bronchodilators, primarily acting through the inhibition of phosphodiesterase (PDE) enzymes. This inhibition leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, which promotes the relaxation of airway smooth muscle ctdbase.orguniroma1.itebi.ac.ukstanford.edu. Acetylcholine (ACh) is a potent bronchoconstrictor that acts via muscarinic receptors on airway smooth muscle cells, leading to contraction nih.govnih.gov. While direct in vitro studies specifically detailing this compound's effect on acetylcholine-induced contraction in isolated airway tissues were not found in the provided literature, the known mechanism of action for theophylline derivatives strongly suggests a potential for inhibiting acetylcholine-mediated bronchoconstriction. By inhibiting PDEs, this compound is expected to counteract the smooth muscle contraction induced by acetylcholine, thereby exhibiting bronchodilatory activity.

Cellular Pathway Modulation Studies (e.g., cAMP-PI3K/Akt in Oocytes)

Studies on the broader class of theophylline derivatives have revealed significant roles in cellular pathway modulation. Specifically, these derivatives have been shown to promote primordial follicle activation in oocytes by accumulating cyclic adenosine monophosphate (cAMP) and activating the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway nih.govijbs.com. This pathway is critical for various cellular processes, including cell survival, proliferation, and growth, and its modulation in oocytes can impact fertility and reproductive health nih.govijbs.complos.orgmdpi.com. The findings suggest that theophylline derivatives can influence cellular signaling cascades, highlighting a potential for applications beyond respiratory conditions.

Table 1: Cellular Pathway Modulation by Theophylline Derivatives in Oocytes

Pathway ComponentEffect of Theophylline DerivativesImplicationReference(s)
cAMPAccumulationPromotes primordial follicle activation, enhances fertility in aged mice. nih.govijbs.com
PI3K/Akt PathwayActivationCrucial for cell survival, proliferation, and growth; involved in follicle activation. nih.govijbs.complos.orgmdpi.com

In Vivo Studies in Animal Models

The evaluation of this compound in in vivo animal models is essential for understanding its efficacy and physiological effects in a complex biological system.

Evaluation in Disease Models (e.g., Respiratory Disorders, Neurodegenerative Conditions)

Theophylline and its derivatives have a long history of use in managing respiratory disorders such as asthma and chronic obstructive pulmonary disease (COPD) due to their bronchodilatory and anti-inflammatory properties uniroma1.itnih.gov. Animal models, including mice, guinea pigs, and rats, are commonly employed to study the pathophysiology of these diseases and to test potential therapeutic agents mdpi.comdergipark.org.trnih.govmdpi.comfrontiersin.org. While theophylline derivatives are established in this therapeutic area, specific in vivo studies detailing the efficacy of this compound in animal models of respiratory diseases were not found in the provided search results.

Similarly, the role of BACE-1 and AChE inhibitors in neurodegenerative conditions, particularly Alzheimer's disease, is a significant area of research, with various animal models used to evaluate potential treatments sigmaaldrich.commdpi.comekb.egnih.govfrontiersin.org. However, the available information does not indicate that this compound has been specifically investigated in animal models for neurodegenerative conditions.

Investigation of Antimicrobial Properties (Specific to this compound and Derivatives)

The global rise in microbial resistance necessitates the continuous search for novel antimicrobial agents. Preclinical investigations, particularly in vitro efficacy studies, are foundational in identifying compounds with potential therapeutic applications. This section details the findings regarding the antimicrobial properties of this compound, focusing on its in vitro antibacterial activity and the determination of key quantitative measures of efficacy.

In Vitro Antibacterial Activity Screening

A study investigating the in vitro antibacterial properties of new xanthine (B1682287) derivatives, including this compound, was conducted against common opportunistic pathogenic bacteria. The research aimed to assess the ability of these compounds to inhibit bacterial growth. The tested bacterial strains included Staphylococcus aureus, Bacillus cereus, Escherichia coli, and Pseudomonas aeruginosa. The methodology involved the use of serial dilutions in a liquid nutrient medium to evaluate the antibacterial potential of the compounds.

The findings from this screening indicated that this compound, along with the parent compound caffeine (B1668208) and another derivative, 1-butyltheobromine, did not exhibit antibacterial properties against the tested microbial strains elpub.rucolab.wsresearchgate.net. Specifically, all xanthine derivatives examined in this study, including this compound, failed to inhibit the growth of Escherichia coli and Pseudomonas aeruginosa elpub.ruresearchgate.net. The study primarily identified antibacterial activity in other derivatives that contained specific amino acid ester or acetylene (B1199291) substituents at the C-8 position of the xanthine backbone, which showed activity against Staphylococcus aureus and/or Bacillus cereus elpub.ruresearchgate.net.

Table 1: In Vitro Antibacterial Activity Screening of this compound

Bacterial StrainObserved Antibacterial Activity
Staphylococcus aureusNo activity observed
Bacillus cereusNo activity observed
Escherichia coliNo activity observed
Pseudomonas aeruginosaNo activity observed

Data based on serial dilution in liquid nutrient medium screening elpub.ruresearchgate.net.

Minimum Inhibitory Concentration and Minimum Bactericidal Concentration Determination

The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are critical quantitative parameters used to assess the potency and type of antimicrobial activity of a compound. The MIC represents the lowest concentration of an antimicrobial agent that prevents visible microbial growth after a defined incubation period, while the MBC is the lowest concentration that kills the microorganisms academicjournals.orgbmglabtech.comnih.govnih.govnih.gov. These values are typically determined using broth or agar (B569324) dilution methods, involving serial dilutions of the compound against standardized bacterial inocula academicjournals.orgbmglabtech.comnih.gov.

In the context of the study that evaluated this compound, the methodology employed serial dilutions in liquid nutrient media, which is the standard approach for determining MIC and MBC values elpub.ruresearchgate.netacademicjournals.orgbmglabtech.com. However, due to the absence of observable antibacterial activity during the initial in vitro screening of this compound against Staphylococcus aureus, Bacillus cereus, Escherichia coli, and Pseudomonas aeruginosa, specific MIC and MBC values for this compound could not be determined or were effectively above the highest concentrations tested, indicating a lack of efficacy within the scope of the study elpub.ruresearchgate.net. The research subsequently focused on identifying and characterizing the MIC and MBC values for the derivatives that did demonstrate antibacterial properties elpub.ruresearchgate.net.

Table 2: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination for this compound

Bacterial StrainMIC DeterminationMBC Determination
Staphylococcus aureusNot determinedNot determined
Bacillus cereusNot determinedNot determined
Escherichia coliNot determinedNot determined
Pseudomonas aeruginosaNot determinedNot determined

MIC and MBC were not determined as this compound showed no antibacterial activity in preliminary screening elpub.ruresearchgate.net.

Compound List:

this compound

Caffeine

1-Butyltheobromine

Advanced Analytical Methodologies for Characterization of 7 Butyltheophylline

Spectroscopic Techniques in Structural Elucidation

Spectroscopic methods are fundamental for determining the molecular structure and identifying functional groups within 7-Butyltheophylline. These techniques provide detailed insights into the arrangement of atoms and the electronic environment of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H and ¹³C NMR)

NMR spectroscopy is a powerful tool for elucidating the detailed structure of organic molecules by analyzing the magnetic properties of atomic nuclei. Both proton (¹H) and carbon-13 (¹³C) NMR provide complementary information. ¹H NMR reveals the types of protons, their chemical environments, and their neighboring protons through chemical shifts, multiplicities, and coupling constants. ¹³C NMR identifies the different carbon environments within the molecule, providing information about the carbon skeleton.

While specific published ¹H and ¹³C NMR data for this compound were not directly found in the provided search results, general principles of NMR for similar xanthine (B1682287) derivatives would apply. Theophylline (B1681296), a related compound, exhibits characteristic signals for its methyl groups and aromatic protons. The introduction of a butyl group at the N7 position in this compound would lead to additional signals corresponding to the methylene (B1212753) (-CH₂-) and terminal methyl (-CH₃) groups of the butyl chain. The chemical shifts of these signals would be influenced by their proximity to the nitrogen atoms and the aromatic ring system. For instance, the butyl chain protons are expected to appear in the aliphatic region of the ¹H NMR spectrum, with distinct signals for each unique proton environment. ¹³C NMR would similarly show signals for the carbons of the butyl chain, alongside those of the theophylline core.

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. These frequencies correspond to the stretching and bending modes of chemical bonds.

The theophylline core of this compound contains carbonyl (C=O) groups, C-N bonds, and aromatic C=C bonds, in addition to C-H bonds from the methyl and butyl substituents. Characteristic IR absorption bands expected for this compound would include:

C=O stretching: Typically observed in the range of 1650-1820 cm⁻¹ for xanthine derivatives, indicating the presence of the carbonyl groups within the purine (B94841) ring system. savemyexams.comlibretexts.orgpressbooks.pub

C-H stretching: Aliphatic C-H stretching from the butyl group would appear in the region of 2850-2960 cm⁻¹. libretexts.orgpressbooks.pubcopbela.org Aromatic C-H stretching would be observed in the region of 3000-3100 cm⁻¹. libretexts.orgpressbooks.pubcopbela.org

Aromatic C=C stretching: Bands in the range of 1450-1650 cm⁻¹ are characteristic of aromatic ring vibrations. savemyexams.comlibretexts.orgpressbooks.pub

Table 6.1.2: Characteristic IR Absorption Bands for this compound (Expected)

Functional Group / BondExpected Wavenumber (cm⁻¹)IntensityNotes
C=O (Carbonyl)1650 – 1820StrongWithin the theophylline core
C-H (Aliphatic)2850 – 2960StrongFrom the butyl group
C-H (Aromatic)3000 – 3100MediumFrom the purine ring
C=C (Aromatic)1450 – 1650MediumIndicative of the aromatic system

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural confirmation. For this compound, the molecular formula is C₁₁H₁₆N₄O₂. Its calculated monoisotopic molecular weight is approximately 236.132 g/mol .

In electron ionization (EI) mass spectrometry, the molecular ion peak ([M]⁺•) would ideally appear at m/z 236. However, due to the stability of the molecule and potential fragmentation pathways, other ions might be prominent. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for definitive determination of the elemental composition. Fragmentation patterns can reveal structural features. Common fragmentation pathways for xanthine derivatives and alkyl-substituted compounds might include the loss of alkyl fragments or cleavage within the purine ring system. udel.edusavemyexams.comlibretexts.orglibretexts.org For instance, loss of the butyl group or fragments thereof could be observed.

Table 6.1.3: Expected Mass Spectrometric Data for this compound

Ion TypeExpected m/zNotes
Molecular Ion~236[M]⁺• (depending on ionization method)
[M+H]⁺~237Commonly observed in soft ionization techniques (e.g., ESI, APCI)
FragmentationVariousLoss of butyl group fragments (e.g., C₄H₉⁺, C₃H₇⁺, C₂H₅⁺), ring fragments

Chromatographic Methods for Purity Assessment and Quantitative Analysis

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of this compound and for its quantitative analysis. HPLC separates compounds based on their differential partitioning between a stationary phase and a mobile phase.

HPLC, often coupled with UV detection, is a standard method for determining the purity of pharmaceutical compounds and their intermediates. sepscience.commtoz-biolabs.comchromatographyonline.comlcms.czmdpi.com The method involves injecting a sample onto a column, where components are separated as they travel through. A detector then measures the separated components, typically by their UV absorbance. For this compound, a UV detector set to an appropriate wavelength (based on its chromophore) would be used. mdpi.com

Purity assessment in HPLC typically involves analyzing the chromatogram for the presence of extraneous peaks, which represent impurities. The relative area of these impurity peaks compared to the main this compound peak provides a measure of purity. sepscience.comchromatographyonline.com Sophisticated detectors like Photodiode Array (PDA) detectors can also assess peak purity by analyzing the UV spectrum across a chromatographic peak, identifying spectral variations that might indicate co-elution. sepscience.com Liquid Chromatography-Mass Spectrometry (LC-MS) offers a more definitive assessment by combining separation with mass detection, allowing for the identification of impurities based on their mass-to-charge ratio. sepscience.com

Quantitative analysis using HPLC involves comparing the peak area or height of this compound in a sample to that of a known standard. This allows for the determination of the concentration or amount of the compound present. lcms.czmdpi.comcorporatefinanceinstitute.comintrac.orgox.ac.uk Method development for HPLC would involve optimizing parameters such as the stationary phase (e.g., C18 column), mobile phase composition (e.g., mixtures of water/acetonitrile (B52724) or water/methanol with buffers), flow rate, and detection wavelength to achieve optimal separation and sensitivity. mtoz-biolabs.comlcms.cz

Advanced Interfacial Characterization Techniques

Advanced techniques probe the behavior and properties of molecules at interfaces, which can be critical for understanding their interactions in complex systems or on surfaces.

Surface Enhanced Infrared Absorption Spectroscopy (SEIRAS)

Surface Enhanced Infrared Absorption Spectroscopy (SEIRAS) is a technique that significantly enhances the infrared signals of molecules adsorbed onto nanostructured metal surfaces, typically gold or silver. This enhancement allows for the detection of molecules at very low concentrations and provides detailed information about their orientation and bonding at the interface.

Research has shown that 7-n-butyltheophylline can be studied using in situ SEIRAS, particularly in electrochemical contexts. rsc.orgresearchgate.net Studies have indicated that 7-n-butyltheophylline strongly binds to platinum surfaces, with an adsorption energy comparable to that of carbon monoxide on platinum. rsc.orgresearchgate.netresearchgate.net SEIRAS measurements have revealed that 7-n-butyltheophylline can disrupt the hydrogen-bonding network of interfacial water molecules. rsc.orgresearchgate.net Specifically, a sharp band observed upon adsorption of 7-n-butyltheophylline corresponds to weakly hydrogen-bonded water molecules, and its behavior with changing potential suggests these water molecules are in close proximity to the electrode surface. rsc.org This disruption of interfacial water structure is proposed to lower the activation energy for electrochemical reactions like the hydrogen evolution reaction (HER) and hydrogen oxidation reaction (HOR). rsc.orgresearchgate.net The technique provides detailed vibrational information that helps elucidate the molecular interactions and structural changes occurring at the electrode-solution interface.

Future Directions and Emerging Research Avenues for 7 Butyltheophylline

Exploration of Novel Therapeutic Targets and Applications

Emerging research has identified promising new therapeutic areas for theophylline (B1681296) derivatives, including 7-Butyltheophylline, primarily in the fields of oncology and neurodegenerative diseases.

Anticancer Potential:

Recent studies have highlighted the potential of theophylline derivatives as anticancer agents. mdpi.commdpi.com One of the key targets identified is aldehyde dehydrogenase 1A1 (ALDH1A1), an enzyme overexpressed in cancer stem cells and associated with tumor progression and resistance to therapy. nih.gov Computational studies, such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, have been employed to understand the structural requirements for theophylline-based compounds to inhibit ALDH1A1. nih.govscispace.com These studies suggest that modifications to the theophylline structure can lead to potent and selective inhibitors, paving the way for the design of novel anticancer drugs. The insights gained from these computational models can guide the synthesis of this compound derivatives with enhanced ALDH1A1 inhibitory activity.

Table 1: Key Molecular Targets for Theophylline Derivatives in Cancer Therapy

Target ProteinRole in CancerTherapeutic Strategy
Aldehyde Dehydrogenase 1A1 (ALDH1A1)Overexpressed in cancer stem cells, contributes to drug resistance.Development of selective inhibitors to target cancer stem cells. nih.gov
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)Key regulator of angiogenesis, the formation of new blood vessels that supply tumors.Inhibition to block tumor growth and metastasis. mdpi.com
Human Cytochrome P450Involved in the metabolism of xenobiotics, including anticancer drugs.Modulation of activity to enhance the efficacy of co-administered chemotherapeutics. mdpi.com
Estrogen ReceptorA key driver in certain types of breast cancer.Development of antagonists to block hormone-dependent cancer cell proliferation. mdpi.com

Neurodegenerative Diseases:

Theophylline and its derivatives have long been recognized for their effects on the central nervous system, primarily through their action as adenosine (B11128) receptor antagonists. nih.govwikipedia.org This mechanism is being explored for its therapeutic potential in neurodegenerative conditions such as Alzheimer's and Parkinson's diseases. nih.govnih.gov In the context of Alzheimer's disease, research has focused on the dual inhibition of acetylcholinesterase (AChE) and beta-secretase 1 (BACE1), two key enzymes in the pathogenesis of the disease. rsc.org Theophylline derivatives are being designed and synthesized to target these enzymes. For instance, a series of novel theophylline derivatives bearing a tetrazole scaffold were investigated for their ability to inhibit AChE and BACE1, with some compounds showing potent AChE inhibition. rsc.org These findings suggest that this compound could serve as a scaffold for the development of multi-target ligands for the treatment of Alzheimer's disease. nih.gov

Development of Advanced Synthetic Strategies for Chemical Diversification

The exploration of this compound's full therapeutic potential necessitates the development of advanced and efficient synthetic methods to generate a diverse library of related compounds. Chemical diversification allows for the systematic investigation of structure-activity relationships, leading to the identification of derivatives with improved potency, selectivity, and pharmacokinetic properties.

A variety of synthetic strategies have been developed for the modification of the theophylline scaffold, which can be readily applied to this compound. nih.govresearchgate.netbeilstein-journals.org These methods primarily focus on substitutions at the N7 and C8 positions of the purine (B94841) ring system.

Key Synthetic Approaches:

N-Alkylation and Functionalization: The nitrogen at the 7-position, already occupied by a butyl group in this compound, can be further functionalized if the starting material is a different theophylline derivative. More commonly, variations in the alkyl halide used in the initial synthesis can introduce a wide range of substituents at the N7 position. derpharmachemica.com

C8-Position Modification: The C8 position of the theophylline ring is a prime site for introducing chemical diversity. A common strategy involves the bromination of theophylline to yield 8-bromotheophylline. This intermediate can then undergo nucleophilic substitution reactions with a variety of amines, thiols, and other nucleophiles to introduce a wide array of functional groups. derpharmachemica.com

Condensation Reactions: The C8 position can also be functionalized through condensation reactions. For example, 8-hydrazinotheophylline derivatives can react with various carbonyl-containing compounds to form pyrazole-substituted theophyllines. uran.ua

Multi-step Synthesis of Fused-Ring Systems: More complex derivatives can be synthesized by building additional rings onto the theophylline core. For instance, pyrimido[2,1-f]theophylline derivatives have been synthesized from 8-aminotheophylline. researchgate.net

These synthetic methodologies provide a robust toolkit for the creation of a wide range of this compound analogs, enabling a thorough exploration of their chemical and biological properties. farmaciajournal.comnih.gov

Integration of Computational Chemistry and Experimental Validation in Drug Design

The rational design of novel this compound-based therapeutic agents is greatly enhanced by the integration of computational chemistry with experimental validation. mdpi.com In silico methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, provide valuable insights into the interactions between small molecules and their biological targets, thereby guiding the design of more effective drugs. mdpi.com

Computational Approaches in Drug Design:

QSAR Studies: QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. scispace.com By identifying key molecular descriptors that influence activity, QSAR models can predict the potency of novel, unsynthesized compounds. Such models have been successfully applied to theophylline-based inhibitors of ALDH1A1, identifying important descriptors related to hydrophobicity, molecular weight, and electronic properties. nih.govscispace.com

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. nih.gov Molecular docking studies of theophylline derivatives with targets like ALDH1A1 and VEGFR-2 have revealed key binding interactions and identified important amino acid residues in the active site. mdpi.comnih.gov This information is crucial for designing derivatives with improved binding affinity and selectivity.

The predictions from these computational models are then used to prioritize the synthesis of the most promising this compound derivatives. Subsequent experimental validation through in vitro and in vivo assays is essential to confirm the predicted biological activity and to further refine the computational models in an iterative cycle of drug design and discovery.

Role of this compound in Electrochemical Processes and Catalysis

Beyond its therapeutic potential, the chemical structure of this compound makes it an interesting candidate for applications in electrochemistry and catalysis.

Electrochemical Behavior:

The xanthine (B1682287) core of this compound is electrochemically active and can undergo oxidation at an electrode surface. researchgate.netqub.ac.ukmdpi.com The electrochemical properties of theophylline and other xanthine derivatives have been studied using techniques such as cyclic voltammetry and differential pulse voltammetry. osti.govnih.govmdpi.com These studies have shown that the oxidation process is typically irreversible and diffusion-controlled. The development of modified electrodes, for instance, using carbon nanomaterials or metal oxide nanoparticles, can enhance the electrochemical response and lower the detection limits for xanthine compounds. qub.ac.ukosti.govmdpi.com This suggests that this compound could be a target for the development of novel electrochemical sensors.

Catalytic Applications:

Theophylline has been shown to act as a green and biodegradable catalyst in various multicomponent organic reactions. researchgate.net Furthermore, theophylline can act as a ligand to form metal complexes with transition metals such as manganese, cobalt, and nickel. researchgate.net These metal complexes themselves can possess catalytic properties. mdpi.comnih.gov For example, copper(II) complexes with Schiff-base ligands have demonstrated remarkable catalytic activity in the synthesis of chalcone (B49325) derivatives. mdpi.comnih.gov The synthesis of metal complexes with this compound as a ligand could lead to novel catalysts with unique reactivity and selectivity. sciopen.com The investigation into the catalytic applications of this compound and its metal complexes is an emerging area of research with potential applications in organic synthesis and materials science.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.